molecular formula C8H6KN3O2 B2452333 Potassium 2-(1H-1,2,3-benzotriazol-1-yl)acetate CAS No. 2138098-55-0

Potassium 2-(1H-1,2,3-benzotriazol-1-yl)acetate

Cat. No.: B2452333
CAS No.: 2138098-55-0
M. Wt: 215.253
InChI Key: WNUIQZWBRBBMDZ-UHFFFAOYSA-M
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Description

Potassium 2-(1H-1,2,3-benzotriazol-1-yl)acetate (CAS 2138098-55-0) is a chemical reagent with the molecular formula C8H6KN3O2 and a molecular weight of 215.25 g/mol . This compound serves as a versatile building block and intermediate in organic synthesis. Its structure, featuring a benzotriazole moiety, is known to be biologically active and is frequently explored as a core structure in medicinal chemistry . Researchers value this compound for its role in the synthesis of peptidomimetic macrocycles and other heterocyclic systems via acylbenzotriazole methodology . In scientific research, this compound has demonstrated significant biological properties. It exhibits antimicrobial activity, showing effectiveness against Gram-positive bacteria with low Minimum Inhibitory Concentration (MIC) values, as well as moderate activity against fungal strains such as Candida albicans and Aspergillus niger . Furthermore, its potential in anticancer research is being investigated, with studies indicating it can sensitize melanoma cells to radiation therapy by inducing reactive oxygen species (ROS) and promoting apoptosis through caspase activation . The compound can be synthesized through the reaction of 1H-benzotriazole with chloroacetic acid, followed by neutralization with potassium hydroxide . A modern, efficient synthesis of related carboxylates involves microwave-assisted hydrolysis of ethyl esters using K2CO3 in ethanol . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Properties

IUPAC Name

potassium;2-(benzotriazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2.K/c12-8(13)5-11-7-4-2-1-3-6(7)9-10-11;/h1-4H,5H2,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUIQZWBRBBMDZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6KN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 2-(1H-1,2,3-benzotriazol-1-yl)acetate can be synthesized through the reaction of 1H-benzotriazole with chloroacetic acid, followed by neutralization with potassium hydroxide. The reaction typically involves heating the reactants in a suitable solvent, such as water or ethanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Potassium 2-(1H-1,2,3-benzotriazol-1-yl)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions vary depending on the desired transformation but often involve mild to moderate temperatures and neutral to slightly basic pH .

Major Products Formed

Major products formed from reactions involving this compound include substituted benzotriazole derivatives, which can be further functionalized for various applications .

Scientific Research Applications

Chemistry

In organic synthesis, potassium 2-(1H-1,2,3-benzotriazol-1-yl)acetate serves as a key reagent for forming peptide bonds and other coupling reactions. Its ability to stabilize negative charges makes it an excellent building block for synthesizing complex organic molecules and heterocycles.

Biology

The compound is investigated for its biological activities, including:

  • Antimicrobial Activity : this compound exhibits significant inhibitory effects against various microorganisms. It has shown effectiveness against Gram-positive bacteria and fungi such as Candida and Aspergillus species.
Microorganism TypeMinimum Inhibitory Concentration (MIC)Effectiveness
Gram-positive Bacteria5.2 μg/mlHigh
Candida albicans12.5 - 25 μg/mlModerate
Aspergillus niger12.5 - 25 μg/mlModerate
  • Anticancer Activity : Research indicates that this compound can sensitize melanoma cells to radiation therapy by inducing reactive oxygen species (ROS), leading to apoptosis through caspase activation. It also interacts with cellular components to modulate cell cycle progression .

Medicine

This compound is being explored for potential therapeutic applications. Studies suggest its use in drug development due to its bioactive properties and ability to act as a nucleophile or electrophile in various biochemical reactions.

Industry

In industrial applications, this compound is utilized in producing corrosion inhibitors, UV stabilizers, and other chemicals. Its unique physicochemical properties make it valuable in formulating products that require enhanced stability and reactivity.

Case Studies

Several case studies highlight the efficacy of this compound:

Case Study 1: Antibacterial Activity

A study demonstrated that this compound exhibited superior antibacterial activity compared to traditional antibiotics like penicillin against Staphylococcus aureus and Escherichia coli. The compound disrupted bacterial cell membranes and inhibited essential metabolic pathways.

Case Study 2: Antifungal Efficacy

Another investigation found that this compound showed potent antifungal activity against multiple strains of fungi, indicating its potential as an antifungal agent in clinical settings.

Mechanism of Action

The mechanism of action of potassium 2-(1H-1,2,3-benzotriazol-1-yl)acetate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The benzotriazole moiety can stabilize negative charges and radicals, facilitating various chemical transformations. Molecular targets and pathways involved include interactions with enzymes, proteins, and nucleic acids, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to potassium 2-(1H-1,2,3-benzotriazol-1-yl)acetate include:

Uniqueness

This compound is unique due to its potassium counterion, which can influence its solubility and reactivity. Additionally, the acetate group provides a versatile handle for further functionalization, making it a valuable intermediate in organic synthesis .

Biological Activity

Potassium 2-(1H-1,2,3-benzotriazol-1-yl)acetate is a compound that has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C8H6KN3O2C_8H_6KN_3O_2 and features a benzotriazole moiety linked to an acetate group. The benzotriazole structure is known for its ability to stabilize negative charges and participate in various chemical transformations, making it a versatile component in biological applications.

This compound acts as both a nucleophile and electrophile depending on the reaction conditions. Its mechanism involves interactions with enzymes, proteins, and nucleic acids, leading to changes in their activity and function. The benzotriazole moiety can stabilize radicals and negative charges, facilitating various chemical transformations that contribute to its biological effects.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. The following sections summarize key findings from diverse studies.

Antimicrobial Activity

This compound has shown effectiveness against various microorganisms:

  • Bacterial Activity : The compound demonstrates dose-dependent inhibitory effects on bacterial growth. It has been particularly effective against Gram-positive bacteria due to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
  • Fungal Activity : Studies have indicated that it exhibits antifungal properties with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/ml against Candida and Aspergillus species .
Microorganism TypeMIC (μg/ml)Effectiveness
Gram-positive Bacteria5.2High
Candida albicans12.5 - 25Moderate
Aspergillus niger12.5 - 25Moderate

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • Cell Lines : Research has indicated that this compound can sensitize human melanoma cells toward radiation therapy without toxicity to normal cells. It induces the formation of reactive oxygen species (ROS), leading to DNA strand breaks and subsequent apoptosis through caspase activation .
  • Mechanism of Action : The compound's interaction with cellular components results in the phosphorylation of p53, which upregulates p21 expression, inhibiting cyclin-B expression and leading to G2/M cell cycle arrest .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Antibacterial Activity : A study demonstrated that this compound exhibited superior antibacterial activity compared to traditional antibiotics like penicillin when tested against Staphylococcus aureus and Escherichia coli.
  • Antifungal Efficacy : Another investigation found that the compound showed potent antifungal activity against multiple strains of fungi, indicating its potential as an antifungal agent in clinical settings .

Q & A

Q. What synthetic methodologies are effective for preparing Potassium 2-(1H-1,2,3-benzotriazol-1-yl)acetate?

The compound can be synthesized via nucleophilic substitution reactions involving benzotriazole derivatives and potassium salts. For example, analogous reactions use ethyl bromoacetate with triazoles in acetone under basic conditions (e.g., Na₂CO₃), followed by cation exchange to introduce potassium . Optimization of reaction time, solvent polarity, and stoichiometry is critical to minimize side products.

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound crystallizes in a monoclinic system (space group C2/c) with lattice parameters a = 20.67 Å, b = 11.93 Å, c = 9.34 Å, and β = 111.77°. Refinement using SHELXL software (e.g., R factor < 0.07) ensures accurate bond lengths and angles, particularly for the benzotriazole-acetate coordination to potassium .

Q. What spectroscopic techniques are used to characterize this compound?

  • ¹H/¹³C NMR : Peaks for the benzotriazole aromatic protons (δ ~7.6–7.8 ppm) and acetate methylene (δ ~5.2 ppm) confirm structural integrity .
  • FT-IR : Stretching frequencies for C=O (~1700 cm⁻¹) and N-N bonds (~1250 cm⁻¹) validate functional groups.
  • Mass spectrometry : High-resolution MS (HRMS) matches the molecular ion [M⁺] at m/z 324.34 (C₁₇H₁₆N₄O₃K) .

Advanced Research Questions

Q. How does the choice of cation (e.g., K⁺ vs. Na⁺) influence the biological activity of benzotriazole-acetate derivatives?

Potassium cations enhance bioactivity due to improved solubility and coordination with target proteins. In actoprotective studies, potassium derivatives showed ~6.3% higher efficacy than sodium analogs, likely due to stronger ionic interactions in physiological environments . Replacements with organic cations (e.g., morpholine) reduce activity, emphasizing the role of cation size and charge density .

Q. What experimental strategies resolve contradictions in crystallographic data for polymeric derivatives?

For polymeric structures (e.g., poly[l₂-aqua-bis[l₄-2-(benzotriazolyl)acetato]dipotassium]), discrepancies in unit cell parameters or hydrogen bonding can arise from hydration levels. Strategies include:

  • Conducting variable-temperature SCXRD to assess thermal stability.
  • Using SHELXE for phase refinement in twinned crystals .
  • Validating hydrogen-bond networks via Hirshfeld surface analysis .

Q. How can computational modeling complement experimental data for this compound’s reactivity?

Density Functional Theory (DFT) calculations predict electrophilic/nucleophilic sites on the benzotriazole ring (e.g., N1 vs. N3 positions). Molecular docking studies rationalize interactions with enzymes like HIF prolyl-hydroxylases, where the acetate-K⁺ moiety stabilizes active-site residues .

Q. What are the challenges in scaling up synthesis while maintaining purity?

Key issues include:

  • Byproduct formation : Monitor reaction intermediates via HPLC to detect ethyl ester impurities (e.g., ethyl 2-(benzotriazolyl)acetate) .
  • Cation exchange efficiency : Use ion-exchange resins with high K⁺ selectivity to avoid Na⁺ contamination .
  • Crystallization control : Adjust solvent polarity (e.g., ethanol/water mixtures) to prevent amorphous phases .

Methodological Guidelines

Q. How to design a comparative study of benzotriazole-acetate derivatives for structure-activity relationships (SAR)?

  • Variables : Vary substituents on the benzotriazole ring (e.g., electron-withdrawing groups at N1) and cations (K⁺, Na⁺, NH₄⁺).
  • Assays : Test antioxidant (e.g., DPPH scavenging) or enzyme inhibition (e.g., HIF hydroxylases) .
  • Data analysis : Use multivariate regression to correlate Hammett σ values with bioactivity .

Q. What precautions are necessary for handling explosive intermediates during synthesis?

  • Temperature control : Nitration steps (e.g., using HNO₃/H₂SO₄) require cooling (<5°C) to prevent decomposition .
  • Small-scale batches : Limit reaction volumes to mitigate risks of exothermic runaway .
  • Storage : Store intermediates under inert gas (N₂/Ar) at –20°C .

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